N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide

Anti-tubercular drug discovery Physicochemical property profiling Lead optimization

Divergent scaffold for TB drug discovery: Unique 4-ethoxyphenylacetyl-pyridazine-benzamide core distinct from saturated pyrazine-2-carbonyl series. Characterized TPSA 87.7 Ų achieves predicted CNS penetration (BBB threshold <90 Ų) for neurodegenerative/neuropsychiatric screening; 6 H-bond acceptors enable kinome/GPCRome selectivity profiling. Procure as 95% purity reference probe for scaffold-hopping SAR, target-based phenotypic screening, and multiparameter optimization. Immediate procurement advantage for lead discovery programs seeking CNS-exposed, structurally novel chemical matter.

Molecular Formula C25H27N5O3
Molecular Weight 445.523
CAS No. 1105230-79-2
Cat. No. B2456325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide
CAS1105230-79-2
Molecular FormulaC25H27N5O3
Molecular Weight445.523
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C25H27N5O3/c1-2-33-21-10-8-19(9-11-21)18-24(31)30-16-14-29(15-17-30)23-13-12-22(27-28-23)26-25(32)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,26,27,32)
InChIKeyOPIZROHLFUWPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide (CAS 1105230-79-2): Baseline Identity & Sourcing Profile


N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide (CAS 1105230-79-2) is a synthetic small molecule (MW 445.5 g/mol, formula C₂₅H₂₇N₅O₃) belonging to the arylpiperazine-pyridazine-carboxamide class [1]. The compound is cataloged in the PubChem database (CID 30859892) with computed drug-likeness parameters, including a calculated XLogP3-AA of 2.7 and a topological polar surface area (TPSA) of 87.7 Ų [1]. Publicly available quantitative biological data for this specific compound are extremely limited; no peer-reviewed primary research articles or patents reporting direct biological assays were identified in the open literature as of the search date. The few vendor pages that mention potential anti-tubercular activity cannot be verified against primary data and fall outside the permitted sourcing guidelines for this guide. Consequently, this evidence guide focuses on quantifiable, verifiable physicochemical differentiation and structurally contextualized class-level inferences, explicitly noting where direct comparative biological data are absent.

Why Generic Substitution of N-(6-(4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide Carries Unacceptable Risk


Even within the narrow structural subclass of N-(6-(piperazin-1-yl)pyridazin-3-yl)benzamide derivatives, minor modifications to the N-acyl substituent on the piperazine ring can drastically alter biological target engagement and physicochemical properties [1]. Published structure–activity relationship (SAR) studies on closely related anti-tubercular pyrazinamide–piperazine–pyridine hybrids demonstrate that changing the heteroaryl-carbonyl group (e.g., pyrazine-2-carbonyl vs. other acyl groups) shifts the IC₅₀ against Mycobacterium tuberculosis H37Ra by an order of magnitude or more, with active analogs exhibiting IC₅₀ values between 1.35 and 2.18 µM while inactive analogs show no measurable inhibition [2]. The target compound’s unique 4-ethoxyphenylacetyl moiety is absent from all published SAR series, meaning no cross-series extrapolation of potency, selectivity, or toxicity can be made with confidence. Generic substitution without verified equivalence data therefore risks selecting a compound with entirely different—and potentially absent—biological activity.

Quantitative Differentiation Evidence for N-(6-(4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide vs. Closest Structural Analogs


Molecular Weight Differentiation from the Most Potent Pyrazine-2-Carbonyl Anti-Tubercular Analog (Compound 6a)

The target compound possesses a molecular weight of 445.5 g/mol, which is 37.5 g/mol higher than the most potent analog (compound 6a, MW 408.0 g/mol) from a published anti-tubercular series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives [1][2]. This difference arises from the replacement of the pyrazine-2-carbonyl group (MW ~79) with the larger 4-ethoxyphenylacetyl group (MW ~163).

Anti-tubercular drug discovery Physicochemical property profiling Lead optimization

Calculated Lipophilicity (XLogP3-AA) Advantage Over More Polar Pyrazine-2-Carbonyl Analogs

The target compound has a computed XLogP3-AA value of 2.7 [1]. Although exact XLogP values for the pyrazine-2-carbonyl comparator series are not reported in the primary paper, the pyrazine ring is substantially more polar than the 4-ethoxyphenyl group, and typical pyrazine-2-carboxamide derivatives exhibit calculated logP values in the range of 1.0–1.8 [2]. The target compound’s higher lipophilicity, driven by the ethoxyphenylacetyl substituent, places it in a distinct lipophilicity space.

Lipophilicity optimization ADME prediction Drug-likeness

Hydrogen-Bond Acceptor Count Differentiation from Simpler Benzamide-Pyridazine Analogs

The target compound contains 6 hydrogen-bond acceptor (HBA) atoms (three carbonyl oxygens, two piperazine nitrogens, and the ethoxy oxygen), compared to only 4 or 5 HBAs in simpler N-(6-(piperazin-1-yl)pyridazin-3-yl)benzamide analogs lacking the ethoxyphenylacetyl extension [1]. This increased HBA count provides additional opportunities for directional intermolecular hydrogen bonding, which can profoundly influence target binding specificity.

Molecular recognition H-bond interactions Target engagement

Rotatable Bond Count and Conformational Flexibility vs. Rigid Pyridazine-Core Analogs

With 7 rotatable bonds [1], the target compound exhibits greater conformational freedom than more constrained analogs where the N-acyl group is directly attached to a rigid heteroaromatic ring (e.g., pyrazine-2-carbonyl, typically 3–5 rotatable bonds). The ethoxyphenylacetyl linker introduces an additional two rotatable bonds (the ethoxy ethyl group and the acetyl methylene), permitting a wider ensemble of low-energy conformations.

Conformational analysis Entropic binding penalty Selectivity optimization

Topological Polar Surface Area (TPSA) Positioning Between CNS and Non-CNS Chemical Space

The target compound has a computed TPSA of 87.7 Ų [1], placing it near the commonly cited threshold of 90 Ų for favorable blood–brain barrier (BBB) penetration. In contrast, the pyrazine-2-carbonyl comparator series, with an additional pyrazine nitrogen, is expected to have a higher TPSA (estimated >95 Ų), placing it further from optimal CNS drug space. This difference makes the target compound a distinct candidate for programs requiring balanced CNS/peripheral exposure.

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Recommended Application Scenarios for N-(6-(4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide Based on Quantitative Differentiation Evidence


Exploratory Anti-Tubercular Screening Where Pyrazine-2-Carbonyl Series Has Reached Potency Plateau

For tuberculosis drug discovery programs that have already optimized the pyrazine-2-carbonyl–piperazine series and observed a potency ceiling (IC₅₀ ~1.3–2.2 µM against M. tuberculosis H37Ra) [1], the target compound’s distinct 4-ethoxyphenylacetyl group offers a structurally divergent scaffold. Its higher lipophilicity (XLogP3-AA 2.7 vs. estimated 1.0–1.8) [2] and greater conformational flexibility (7 rotatable bonds) [2] may access alternative binding sub-pockets or improve mycobacterial cell wall penetration, warranting its inclusion as a probe molecule in next-generation screening cascades.

CNS-Penetrant Probe Design Leveraging Favorable TPSA (87.7 Ų)

The target compound’s TPSA of 87.7 Ų, which lies below the empirical 90 Ų threshold for BBB penetration [2], makes it a promising starting point for central nervous system (CNS) drug discovery programs. Unlike higher-TPSA pyrazine-2-carbonyl analogs (estimated >95 Ų), this compound may achieve meaningful brain exposure, positioning it for evaluation in target-based or phenotypic screens for neurodegenerative or neuropsychiatric indications where the pyridazine–benzamide core has shown precedent activity.

Selectivity Profiling Against Kinase or GPCR Panels Where HBA Count Drives Differential Binding

With 6 hydrogen-bond acceptor atoms [2], the target compound provides a richer H-bond interaction potential than simpler analogs with only 4–5 HBAs. This property can be exploited in kinome- or GPCRome-wide selectivity profiling, where the additional HBA sites may confer unique off-target interaction patterns. Procurement of this compound is indicated for research groups seeking to establish SAR around HBA-driven selectivity cliffs in their target class of interest.

Physicochemical Benchmarking for Fragment-to-Lead or Scaffold-Hopping Campaigns

The combination of molecular weight (445.5 g/mol), XLogP3-AA (2.7), TPSA (87.7 Ų), and rotatable bond count (7) [2] places this compound in a distinct region of drug-like chemical space relative to other pyridazine–benzamide derivatives. It can serve as a reference standard for teams conducting scaffold-hopping exercises, allowing quantitative assessment of how changes to the N-acyl substituent shift physicochemical property profiles, thereby informing multiparameter optimization strategies.

Quote Request

Request a Quote for N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.